Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-
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Overview
Description
Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]- is a complex organic compound with a unique structure that includes a cyano group, a chloro group, and a triphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-(1-cyano-1,2,2-triphenylethyl)aniline with acetic anhydride under controlled conditions to form the desired acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]- exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding, while the chloro group may engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
Acetanilide, 4’-chloro-: Similar structure but lacks the cyano and triphenylethyl groups.
N-(4-Chlorophenyl)acetamide: Similar but simpler structure without the triphenylethyl moiety.
2-Chloro-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a cyano group.
Uniqueness
The presence of the cyano and triphenylethyl groups in Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]- distinguishes it from other similar compounds
Properties
CAS No. |
62567-85-5 |
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Molecular Formula |
C29H23ClN2O |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]acetamide |
InChI |
InChI=1S/C29H23ClN2O/c1-21(33)32-27-18-17-25(19-26(27)30)29(20-31,24-15-9-4-10-16-24)28(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-19,28H,1H3,(H,32,33) |
InChI Key |
OZWKZYNLPGDQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C#N)(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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